molecular formula C18H13ClFN3O2 B4501311 N-(3-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4501311
M. Wt: 357.8 g/mol
InChI Key: OTIDZNHIIGXMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid characterized by a 6-oxopyridazinone core substituted with a 2-fluorophenyl group at position 3 and an acetamide side chain linked to a 3-chlorophenyl moiety. This structure positions it within a class of compounds investigated for diverse pharmacological activities, including anti-inflammatory and enzyme inhibitory properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c19-12-4-3-5-13(10-12)21-17(24)11-23-18(25)9-8-16(22-23)14-6-1-2-7-15(14)20/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIDZNHIIGXMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 3-chloroaniline. This intermediate is then reacted with 2-fluorobenzoyl chloride to form 3-(2-fluorophenyl)-3-oxopropanenitrile. The nitrile group is then cyclized with hydrazine hydrate to form the pyridazinone ring. Finally, the acetamide group is introduced through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The pyridazinone-acetamide scaffold allows for extensive substitutions, influencing solubility, binding affinity, and metabolic stability. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-Chlorophenyl (acetamide), 2-Fluorophenyl (pyridazinone) C₁₈H₁₃ClFN₃O₂ 357.77 Meta-chloro substitution may enhance lipophilicity compared to para-substituted analogues .
N-(4-Chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1-yl)acetamide 4-Chlorophenyl (acetamide) C₁₈H₁₃ClFN₃O₂ 357.77 Para-chloro substitution could alter steric interactions in target binding .
N-(4-Methoxyphenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1-yl)acetamide 4-Methoxyphenyl (acetamide) C₁₉H₁₆FN₃O₃ 353.35 Methoxy group increases polarity, potentially improving solubility .
N-[(3-Fluorophenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide 3-Fluorophenylmethyl (amide), Phenyl (pyridazinone) C₁₉H₁₅FN₃O₂ 340.34 Fluorine substitution may enhance metabolic stability compared to chlorine .
2-(3-(2-Fluorophenyl)-6-oxopyridazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide 2-Trifluoromethylphenyl (acetamide) C₁₉H₁₃F₄N₃O₂ 403.32 Strong electron-withdrawing trifluoromethyl group could influence receptor affinity .

Spectroscopic Characterization

IR and NMR data from analogues provide benchmarks for structural validation:

  • IR: C=O stretches in pyridazinone (1660–1680 cm⁻¹) and acetamide (1640–1660 cm⁻¹) regions .
  • ¹H NMR: Pyridazinone protons resonate at δ 6.8–7.5 ppm, while aromatic protons in substituents appear at δ 7.0–7.8 ppm .

Biological Activity

N-(3-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H13ClFN3O2C_{18}H_{13}ClFN_3O_2, with a molar mass of approximately 357.8 g/mol. The structure includes a chlorophenyl group and a fluorophenyl group attached to a pyridazinone moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the pyridazinone core and the introduction of functional groups through nucleophilic aromatic substitution reactions.

This compound is believed to exert its biological effects primarily through inhibition of specific enzymes, notably monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters and is a target for treating neurodegenerative diseases such as Parkinson's disease. The compound likely binds competitively at the active site of MAO-B, inhibiting its activity and potentially leading to increased levels of neurotransmitters like dopamine in the brain.

Enzyme Inhibition Studies

Research has demonstrated that compounds structurally similar to this compound exhibit varying degrees of MAO-B inhibition. For instance, studies have reported IC50 values indicating the potency of these compounds against MAO-B:

CompoundIC50 (µM)Reference
This compoundTBD
Similar Pyridazinones15 - 45

Antimicrobial and Anticancer Activity

In addition to MAO-B inhibition, preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. For example, related pyridazinone derivatives have shown significant antimicrobial activity against various pathogens and promising anticancer effects in vitro:

Activity TypeAssay MethodResults
AntimicrobialTube Dilution TechniqueComparable to standards like ciprofloxacin
AnticancerMTT AssayModerate activity against cancer cell lines

Case Studies and Research Findings

  • Inhibition of MAO-B : A study focusing on the structure-activity relationship (SAR) of pyridazinone derivatives found that specific substitutions on the phenyl rings significantly enhanced MAO-B inhibitory activity. The findings highlighted the importance of electronic properties and steric factors in optimizing enzyme interaction .
  • Anticancer Potential : Another research effort evaluated a series of pyridazinone derivatives for their anticancer properties. The results indicated that certain modifications increased cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinity of this compound to MAO-B. These studies revealed key interactions at the active site that could inform future drug design efforts .

Q & A

Q. What are the key synthetic pathways for N-(3-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

Substitution reactions : Alkaline conditions for introducing aryl groups (e.g., 3-chlorophenyl) to the pyridazinone core .

Condensation : Acidic conditions for coupling intermediates (e.g., cyanoacetic acid derivatives) using catalysts like HCl or H₂SO₄ .

  • Optimization Strategies :
  • Solvent selection : Ethanol or acetic acid enhances solubility and reaction efficiency .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalyst loading : Adjust molar ratios (e.g., 1:1.2 for amine-to-cyanoacetic acid) to maximize yield .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
TechniquePurposeKey Parameters
¹H/¹³C NMR Confirm substituent positions and molecular structureChemical shifts (δ) for aromatic protons (~6.5–8.5 ppm) and acetamide carbonyl (~170 ppm) .
Mass Spectrometry (MS) Verify molecular weight (357.8 g/mol) and fragmentation patternsParent ion [M+H]⁺ at m/z 358 .
HPLC/TLC Assess purity (>95%) and monitor reaction progressMobile phase: Acetonitrile/water (70:30) with 0.1% TFA .

Q. What biological activities have been reported for this compound, and how are these assays designed?

  • Methodological Answer :
  • Anti-inflammatory Activity :
  • Assay : Inhibition of COX-2 enzyme in LPS-induced macrophages. Measure prostaglandin E₂ (PGE₂) via ELISA .
  • Antimicrobial Screening :
  • Assay : Broth microdilution against S. aureus (MIC ≤ 16 µg/mL) and E. coli (MIC ≤ 32 µg/mL) .
  • Dosage : 10–100 µM in vitro, with cytotoxicity assessed via MTT assay .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Methodological Answer :
  • Variable Standardization : Compare assay conditions (e.g., cell lines, serum concentration, incubation time) .
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 2-fluorophenyl vs. 4-fluorophenyl derivatives) to identify substituent-dependent trends .
  • Dose-Response Validation : Replicate studies using IC₅₀/EC₅₀ values to normalize potency metrics .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :
  • Functional Group Variation : Synthesize analogs with substituents (e.g., -OCH₃, -NO₂) at the 3-chlorophenyl or 2-fluorophenyl positions .
  • Computational Modeling :
  • Molecular Docking : Predict binding affinity to targets (e.g., COX-2 or kinase domains) using AutoDock Vina .
  • QSAR Analysis : Corrogate logP, polar surface area, and bioactivity to design optimized analogs .

Q. What in silico tools predict pharmacokinetic properties and target interactions?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS >60), blood-brain barrier permeability (BBB+), and CYP450 inhibition .
  • Target Identification :
  • PharmMapper : Screen against human proteome to identify putative targets (e.g., EGFR, MAPK) .
  • STRING-DB : Map protein-protein interaction networks for hit validation .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in solubility and stability data?

  • Methodological Answer :
  • Solubility : Conflicting reports may arise from solvent polarity (e.g., DMSO vs. aqueous buffers). Standardize using shake-flask method with UV-Vis quantification .
  • Stability : Degradation under light vs. dark conditions (e.g., t₁/₂ = 48 hrs under UV vs. >1 month in dark storage). Conduct accelerated stability studies (40°C/75% RH) .

Tables for Key Comparative Data

Q. Table 1: Comparison of Structural Analogs and Bioactivity

CompoundSubstituent ModificationsBioactivity (IC₅₀)Reference
Parent3-Cl, 2-FCOX-2: 12 µM
Analog 14-Cl, 2-FCOX-2: 18 µM
Analog 23-Cl, 4-FMIC (S. aureus): 8 µg/mL

Q. Table 2: Optimal Synthetic Conditions

StepReagentsTemp (°C)Yield (%)
1K₂CO₃, DMF8075
2H₂SO₄, EtOH6082

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.